molecular formula C25H30N2O3 B11383182 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11383182
M. Wt: 406.5 g/mol
InChI Key: DMZGRAIMZVQKKA-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a piperidine ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an intermediate compound containing a leaving group.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts alkylation reaction, using a methoxybenzene derivative and an alkyl halide.

    Final Coupling: The final step involves coupling the synthesized intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential in treating neurological disorders, given its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it could act on neurotransmitter receptors in the brain, influencing neuronal communication and potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant with a similar arylpiperazine structure.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.

Uniqueness

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core, piperidine ring, and methoxyphenyl group. This structural arrangement provides distinct physicochemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H30N2O3/c1-17-7-12-23-21(15-17)18(2)24(30-23)25(28)26-16-22(27-13-5-4-6-14-27)19-8-10-20(29-3)11-9-19/h7-12,15,22H,4-6,13-14,16H2,1-3H3,(H,26,28)

InChI Key

DMZGRAIMZVQKKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCCC4

Origin of Product

United States

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